molecular formula C14H13NO3 B1450134 [3-(Methoxymethoxy)phenyl](pyridin-3-yl)methanone CAS No. 213386-94-8

[3-(Methoxymethoxy)phenyl](pyridin-3-yl)methanone

Cat. No.: B1450134
CAS No.: 213386-94-8
M. Wt: 243.26 g/mol
InChI Key: VSIKOBVZRYFUFG-UHFFFAOYSA-N
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Description

3-(Methoxymethoxy)phenylmethanone is an organic compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol . This compound is characterized by the presence of a methoxymethoxy group attached to a phenyl ring, which is further connected to a pyridinyl methanone moiety. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

[3-(methoxymethoxy)phenyl]-pyridin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-10-18-13-6-2-4-11(8-13)14(16)12-5-3-7-15-9-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIKOBVZRYFUFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=CC(=C1)C(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethoxy)phenylmethanone typically involves the reaction of 3-hydroxybenzaldehyde with methoxymethyl chloride in the presence of a base to form 3-(methoxymethoxy)benzaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation reaction with pyridine-3-carbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethoxy)phenylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Methoxymethoxy)phenylmethanone is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-(Methoxymethoxy)phenylmethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methoxymethoxy)phenylmethanone
  • 3-(Methoxymethoxy)phenylmethanone
  • 3-(Methoxymethoxy)phenylethanone

Uniqueness

3-(Methoxymethoxy)phenylmethanone is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Biological Activity

The compound 3-(Methoxymethoxy)phenylmethanone, characterized by its unique molecular structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, exploring its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(Methoxymethoxy)phenylmethanone features a methoxymethoxy-substituted phenyl group linked to a pyridin-3-ylmethanone moiety. This configuration enhances the compound's solubility and may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural characteristics exhibit a range of biological activities, including:

  • Antimicrobial Activity : Potential effectiveness against various pathogens.
  • Anticancer Properties : Inhibition of cancer cell proliferation.
  • Anti-inflammatory Effects : Modulation of inflammatory pathways.

The biological activity of 3-(Methoxymethoxy)phenylmethanone can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : Binding to various receptors can modulate signaling pathways, influencing cellular responses.
  • Cell Cycle Regulation : It may affect the cell cycle, leading to apoptosis in cancer cells.

Case Studies and Research Findings

Recent studies have explored the biological activities of 3-(Methoxymethoxy)phenylmethanone and related compounds. Below are summarized findings from selected research:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant antibacterial activity against Staphylococcus aureus with MIC values as low as 50 µg/mL.
Study 2Anticancer EffectsShowed inhibition of Hela cell proliferation with an IC50 value of 200 µg/mL, indicating potential as an anticancer agent.
Study 3Anti-inflammatory PotentialExhibited modulation of inflammatory cytokines in vitro, suggesting therapeutic potential in inflammatory diseases.

Comparative Analysis

To further understand the unique properties of 3-(Methoxymethoxy)phenylmethanone, it is essential to compare it with structurally similar compounds. The following table outlines key comparisons:

Compound NameStructural FeaturesBiological Activity
4-MethoxyacetophenoneMethoxy group on acetophenoneAntimicrobial and anti-inflammatory
2-Amino-N-(4-methoxyphenyl)acetamideAmino group and methoxy-substituted phenylKnown for anti-inflammatory activity
2-(4-Methylphenyl)-1H-pyrrolePyrrole ring with methylphenyl substitutionExhibits distinct electronic properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(Methoxymethoxy)phenyl](pyridin-3-yl)methanone
Reactant of Route 2
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[3-(Methoxymethoxy)phenyl](pyridin-3-yl)methanone

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